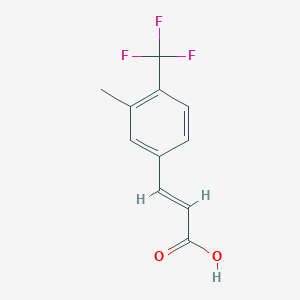

3-Methyl-4-(trifluoromethyl)cinnamic acid

Description

Properties

IUPAC Name |

(E)-3-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O2/c1-7-6-8(3-5-10(15)16)2-4-9(7)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEGNYNFWURVAR-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(trifluoromethyl)cinnamic acid can be achieved through several methods. One common approach involves the condensation of 3-methyl-4-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include the use of organic solvents such as methanol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(trifluoromethyl)cinnamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, forming saturated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated cinnamic acid derivatives.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development:

3-Methyl-4-(trifluoromethyl)cinnamic acid is being investigated as a scaffold for developing new pharmaceuticals. The trifluoromethyl group enhances biological activity and selectivity, making it a promising candidate for drug design. Research has indicated its potential efficacy against various diseases, including cancer and metabolic disorders.

Case Study: Cinacalcet Synthesis

One notable application is in the synthesis of Cinacalcet hydrochloride, a calcimimetic agent used to treat secondary hyperparathyroidism. The compound serves as a key intermediate in the preparation of Cinacalcet, which modulates calcium receptors to lower parathyroid hormone secretion . The synthesis process involves multiple steps, including aldol reactions with specific base catalysts to achieve high purity and yield .

Herbicidal Activity:

Research has shown that derivatives of cinnamic acid, including this compound, exhibit herbicidal properties. A structure-activity relationship (SAR) study highlighted enhanced growth inhibition against parasitic weeds when using this compound compared to its non-fluorinated counterparts . This suggests potential applications in sustainable agriculture for controlling difficult-to-manage weed species.

Mechanism of Action

The mechanism of action of 3-Methyl-4-(trifluoromethyl)cinnamic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence its binding affinity and activity at target sites, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

4-(Trifluoromethyl)cinnamic Acid (4-TFMA)

- Phytotoxic Activity: Demonstrated pronounced growth inhibition against Cuscuta campestris (parasitic weed) at 1 mM, outperforming trans-cinnamic acid .

- Gastric Lesion Protection : Improved gastric emptying (70.9 ± 7.8% at 200 mg/kg) in rodent models, comparable to cinnamic acid derivatives like 3,4-dihydroxycinnamic acid .

- Proton Pump Inhibition: Inhibited H⁺/K⁺-ATPase, a key enzyme in gastric acid secretion, though less effectively than 4-(dimethylamino)cinnamic acid .

2-(Trifluoromethyl)cinnamic Acid (2-TFMA)

- Reduced Efficacy : Exhibited decreased phytotoxic activity compared to 4-TFMA, highlighting the importance of substituent position .

- Moderate Gastric Effects : Showed 61.1 ± 14.2% gastric emptying, suggesting weaker biological relevance .

3-Chloro-4-(Trifluoromethyl)cinnamic Acid

- Synthetic Utility : Used as a pharmaceutical intermediate, emphasizing the versatility of 4-TFMA derivatives in drug discovery .

3,4-Dihydroxycinnamic Acid (Caffeic Acid)

- Antioxidant Superiority : Exhibited radical scavenging (IC₅₀ = 24.5 µg/mL) and reducing power, outperforming trifluoromethylated analogs .

Physicochemical and Pharmacokinetic Properties

Structure-Activity Relationship (SAR) Trends

- 4-Position Dominance : Substituents at the 4-position (e.g., -CF₃, -Cl) generally enhance bioactivity compared to 2- or 3-position analogs .

- Electron-Withdrawing Groups : -CF₃ and -Cl improve metabolic stability and target binding, whereas electron-donating groups (e.g., -OCH₃) favor antioxidant and insulin-releasing activities .

Comparative Data Table

Biological Activity

3-Methyl-4-(trifluoromethyl)cinnamic acid (MTCA) is a derivative of cinnamic acid, which has garnered attention for its diverse biological activities. This compound features a trifluoromethyl group, which may enhance its pharmacological properties compared to its parent compounds. This article explores the biological activity of MTCA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

MTCA is characterized by the following chemical structure:

- IUPAC Name : this compound

- Chemical Formula : C11H9F3O2

- Molecular Weight : 232.19 g/mol

The presence of the trifluoromethyl group significantly influences the compound's lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research has indicated that MTCA exhibits notable antimicrobial activity. A study investigating various cinnamic acid derivatives found that MTCA demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Effects

MTCA has been evaluated for its anticancer properties in various studies. In vitro experiments showed that MTCA inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways and modulation of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G1 phase |

Gastroprotective Effects

In a study examining the protective effects of cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol, MTCA showed promising results. At a dosage of 200 mg/kg, it reduced gastric lesion indices significantly, suggesting its potential as a gastroprotective agent. The study indicated that MTCA might inhibit excessive gastric acid secretion and promote gastric mucosal healing .

The biological activity of MTCA can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, leading to cell lysis in microbial cells.

- Apoptosis Induction : In cancer cells, MTCA activates intrinsic apoptotic pathways by modulating Bcl-2 family proteins and increasing reactive oxygen species (ROS) levels.

- Gastric Acid Secretion Inhibition : MTCA may inhibit proton pump activity in gastric epithelial cells, reducing acid secretion and promoting mucosal protection.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various cinnamic acid derivatives, including MTCA. Results indicated that MTCA had a higher antibacterial effect than many other derivatives tested, showcasing its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In another study focusing on breast cancer cells (MCF-7), treatment with MTCA resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed that MTCA treatment led to an increase in early apoptotic cells compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methyl-4-(trifluoromethyl)cinnamic acid, and how can purity be validated?

- Methodology : Microwave-assisted synthesis is a validated approach for cinnamic acid derivatives, as demonstrated for structurally similar trifluoromethylcinnamanilides . Post-synthesis purification via recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is recommended. Purity can be confirmed using HPLC (C18 column, UV detection at 254 nm) and melting point analysis. Cross-validate with - and -NMR to confirm structural integrity, noting the distinct splitting patterns of the trifluoromethyl group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- FT-IR : Identify carbonyl (C=O) stretching (~1680–1700 cm) and C-F vibrations (1100–1200 cm) .

- NMR : -NMR resolves aromatic protons (δ 6.5–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm). -NMR detects the trifluoromethyl signal near δ -60 to -70 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How can researchers address solubility challenges in biological assays for this compound?

- Methodology : Use polar aprotic solvents (e.g., DMSO) for stock solutions, followed by dilution in aqueous buffers (pH 7.4). For low solubility, employ surfactants (e.g., Tween-80) or cyclodextrin encapsulation. Validate solubility via dynamic light scattering (DLS) or nephelometry .

Advanced Research Questions

Q. What computational strategies predict the molecular interactions of this compound with biological targets?

- Methodology :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-311++G(d,p) basis sets to calculate bond lengths (e.g., C1-C2: 1.405 Å) and angles (e.g., C3-C4-C5: 120.0°) .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., Mycobacterium smegmatis targets). Validate with MD simulations (AMBER/CHARMM force fields) to assess stability .

Q. How do structural modifications (e.g., substituent position) influence the biological activity of this compound?

- Methodology : Synthesize analogs (e.g., 4-trifluoromethyl vs. 3-trifluoromethyl substitution) and compare bioactivity via MIC assays against resistant bacterial strains (e.g., MRSA, VRE). Analyze structure-activity relationships (SAR) using Hammett constants or 3D-QSAR models .

Q. What are the key considerations for stability studies under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability testing (ICH guidelines):

- Thermal Stability : Use TGA/DSC to assess decomposition temperatures.

- pH Stability : Monitor degradation via HPLC at pH 1–13 (simulated gastric/intestinal fluids). Identify degradation products (e.g., decarboxylation) using LC-MS/MS .

Q. How can researchers resolve contradictions in reported biological efficacy across studies?

- Methodology :

- Standardize Assay Conditions : Control variables like solvent concentration (<1% DMSO), inoculum size (CFU/mL), and incubation time.

- Meta-Analysis : Use statistical tools (e.g., PRISMA guidelines) to aggregate data from disparate studies. Highlight batch-to-batch variability in compound synthesis as a potential confounder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.